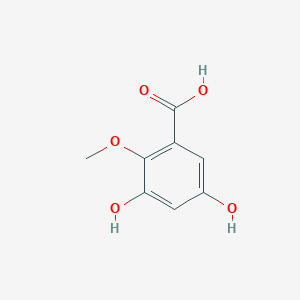
4-Fluoro-6-hydroxyindole-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-hydroxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde typically involves the functionalization of the indole ring. One common method is the electrophilic substitution reaction, where fluorine and hydroxyl groups are introduced into the indole ring. This can be achieved using reagents such as fluorinating agents and hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Biotechnological approaches, such as microbial fermentation, can also be explored for the production of indole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-6-hydroxyindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules with potential biological activities .
Aplicaciones Científicas De Investigación
4-Fluoro-6-hydroxyindole-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine and hydroxyl groups can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxaldehyde: A precursor for various biologically active molecules.
6-Fluoroindole-3-carboxaldehyde: Similar structure but lacks the hydroxyl group.
4-Hydroxyindole-3-carboxaldehyde: Similar structure but lacks the fluorine group.
Uniqueness
The combination of these functional groups can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H6FNO2 |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
4-fluoro-6-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6FNO2/c10-7-1-6(13)2-8-9(7)5(4-12)3-11-8/h1-4,11,13H |
Clave InChI |
SRFJKSXZKAYIOH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=C2C=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


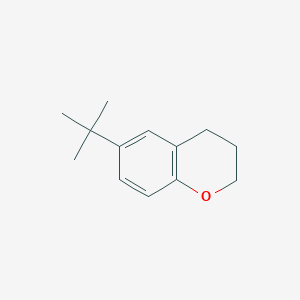
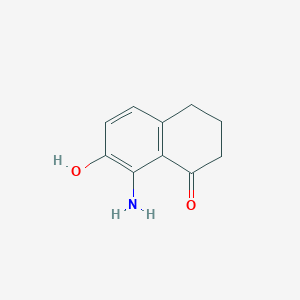



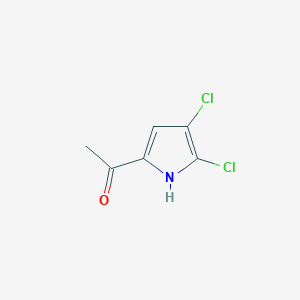
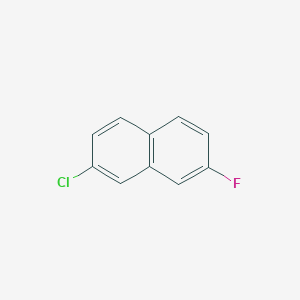
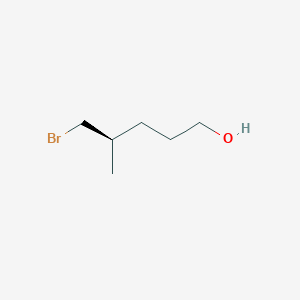
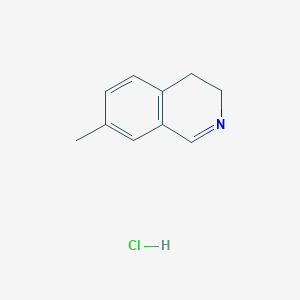

![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)
![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)
